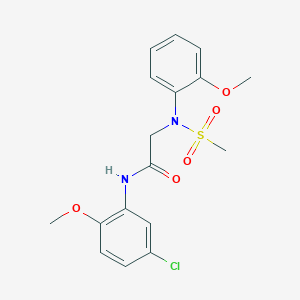
4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as BMBO-CPO, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the family of oxazolone derivatives and has a unique chemical structure that makes it suitable for studying its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to interact with the hydrophobic core of amyloid fibrils and other proteins, leading to the formation of fluorescent complexes. This fluorescence can be detected and used to study the aggregation of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells. It has also been shown to be stable under various conditions, making it suitable for use in various biological systems. This compound has been used to study the aggregation of amyloid fibrils in vitro and in vivo, providing insights into the pathogenesis of Alzheimer's disease and other protein misfolding diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is its high sensitivity and selectivity towards amyloid fibrils and other proteins. It is also relatively easy to synthesize and can be modified to improve its properties. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in biological systems. It is also important to note that this compound is not suitable for studying the effects of drugs or other compounds on amyloid fibril formation.
Future Directions
There are several future directions for the use of 4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in scientific research. One potential application is its use in the development of diagnostic tools for Alzheimer's disease and other protein misfolding diseases. This compound could also be used to study the effects of various compounds on protein aggregation and to identify potential therapeutic targets. Finally, this compound could be modified to improve its properties, such as solubility and selectivity, for use in various biological systems.
Scientific Research Applications
4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting and imaging amyloid fibrils in Alzheimer's disease. It has also shown potential in studying the aggregation of other proteins, such as prion proteins. This compound has also been used in the development of biosensors for detecting various analytes, such as glucose and cholesterol.
properties
IUPAC Name |
(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3/c1-22-15-7-4-12(18)8-11(15)9-14-17(21)23-16(20-14)10-2-5-13(19)6-3-10/h2-9H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIILNQYMGPDN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl ({6-ethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate](/img/structure/B3549304.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549306.png)

![2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dipropylacetamide](/img/structure/B3549319.png)
![2-{1-[4-(4-methoxyphenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3549322.png)
![6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3549326.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide](/img/structure/B3549332.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3549349.png)
![3-[(2-fluorobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B3549356.png)

![2-methoxy-3-methyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3549373.png)
![N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide](/img/structure/B3549376.png)
![3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B3549382.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549387.png)